1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,2-bis(1,1-dimethylethyl) ester
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Description
1,2-Pyrrolidinedicarboxylic acid, 2-(2-propyn-1-yl)-, 1,2-bis(1,1-dimethylethyl) ester is a useful research compound. Its molecular formula is C17H27NO4 and its molecular weight is 309.406. The purity is usually 95%.
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Scientific Research Applications
Chemical Synthesis and Reactions
Reactions with Alkyl Phosphorodichloridites
The reaction of methyl 2,2,2-trichloro-1,1-dimethylethyl phosphorochloridite with acrylic acid produces 2-(2,2,2-trichloro-1,1-dimethylethoxy)-1,2-oxaphospholan-5-one-2-oxide (Eliseenkov et al., 1966).
Oxidation to Produce Chiral Compounds
Chiral intermediates like (S)-3,4-dihydro-1,2(2H)-pyridinedicarboxylic acid, 1-(phenylmethyl)ester, are prepared by oxidation of Nα-carbobenzoxy-l-lysine and Nα-t-butoxycarbonyl-l-lysine (Patel et al., 1999).
Formation of Heterocycles
Reactions with nitrogen-containing heterocyclic compounds, such as acetylenedicarboxylic acid, result in the formation of various products, including carbazoles and pyrazoles (Acheson, 1963).
Catalysis and Polymerization
Polymerization Studies
Derivatives of 1,2-pyrrolidinedicarboxylic acid are used in synthesizing conducting polymers, like poly[bis(pyrrol-2-yl)arylenes], offering insights into electrochemical polymerization and stability in conducting form (Sotzing et al., 1996).
Advanced Catalyst Systems
The development of advanced catalyst systems for alkoxycarbonylation of alkenes involves 1,2-bis((tert-butyl(pyridin-2-yl)phosphanyl)methyl)benzene, demonstrating significant improvements in activity and feedstock range (Dong et al., 2017).
Medicinal Chemistry and Biochemistry
- Biocatalytic Processes: Biocatalytic methods, like the ammonolysis of (5S)-4,5-dihydro-1H-pyrrole-1,5-dicarboxylic acid, 1-(1,1-dimethylethyl)-5-ethyl ester, demonstrate the efficient conversion of esters into amides, critical in synthesizing pharmaceuticals like Saxagliptin (Gill & Patel, 2006).
Properties
IUPAC Name |
ditert-butyl 2-prop-2-ynylpyrrolidine-1,2-dicarboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H27NO4/c1-8-10-17(13(19)21-15(2,3)4)11-9-12-18(17)14(20)22-16(5,6)7/h1H,9-12H2,2-7H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCSMBFLJXCDPQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)C1(CCCN1C(=O)OC(C)(C)C)CC#C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H27NO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.